(2R,3S)-2-benzyl-3-hydroxysuccinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2R,3S)-2-benzyl-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,13,14)(H,15,16)/t8-,9+/m1/s1 |
InChI Key |
SDRCJDXJFGYTRZ-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereocontrol of 2r,3s 2 Benzyl 3 Hydroxysuccinic Acid
Chemoenzymatic Synthesis Approaches for Stereospecific Production
Chemoenzymatic methods offer a powerful approach for the stereospecific production of chiral compounds by combining the selectivity of enzymes with the versatility of chemical reactions. A notable strategy involves a two-enzyme cascade reaction to produce enantiomerically pure derivatives, demonstrating high substrate conversion and excellent enantiomeric excess. This approach underscores the efficiency of enzymatic catalysis in establishing the desired stereochemistry.
Enzymatic resolutions, particularly using lipases or esterases, are also effective in separating racemic mixtures to yield the target stereoisomer with high enantiomeric purity (ee >98%). For instance, Pig Liver Esterase (PLE) has been explored for the enantioselective hydrolysis of substituted malonic half esters, although its success can be substrate-dependent. usm.edu In the case of benzyl-substituted malonic esters, PLE has shown lower enantiomeric excess, prompting the investigation of alternative enzymatic and chemical methods. usm.edu
Asymmetric Synthesis Strategies for Enantiopure (2R,3S)-2-Benzyl-3-hydroxysuccinic Acid
Asymmetric synthesis provides direct routes to enantiopure compounds, avoiding the need for resolution of racemic mixtures. Various strategies have been developed to control the stereochemistry during the formation of this compound.
Stereoselective Alkylation Reactions Utilizing Chiral Precursors
A fundamental approach in asymmetric synthesis is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Chiral auxiliaries, such as those derived from menthol (B31143) and oxazolidinones, can be employed to direct the benzylation of a precursor molecule. usm.edu The auxiliary is later removed, yielding the desired enantiomerically enriched product. The diastereoselective alkylation of chiral 2-imidazolidinone glycolates is another example where a chiral auxiliary effectively controls the formation of a new stereocenter. researchgate.net
The success of these methods relies on the ability of the chiral precursor to create a biased environment, favoring the approach of the electrophile from a specific direction. While some chiral auxiliaries have proven highly effective, research continues to explore new and more efficient options for the synthesis of benzyl-substituted malonic acid esters. usm.edu
Sharpless Asymmetric Aminohydroxylation Derivatives and Their Relevance
The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. rsc.orgnih.gov This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, to achieve high regio- and enantioselectivity. nih.govresearchgate.netresearchgate.net
While the direct product of the SAA is an amino alcohol, the underlying principles of stereocontrol are highly relevant to the synthesis of this compound. The ability to introduce adjacent hydroxyl and amino groups with specific stereochemistry provides a versatile platform for further synthetic transformations. For instance, α,β-unsaturated esters can undergo SAA to produce syn-α-hydroxy-β-amino acids, which are valuable pharmacophores. nih.gov The strategic application of SAA or related methodologies could provide a pathway to precursors of the target molecule, where the amino group is later converted to a carboxylic acid. The choice of the chiral ligand, such as (DHQ)2PHAL or (DHQD)2PHAL, is crucial in determining the stereochemical outcome of the reaction. researchgate.net
Derivatization from Chiral Malic Acid Precursors and Related Building Blocks
Utilizing the "chiral pool," which consists of readily available enantiopure natural products, is a common and efficient strategy in asymmetric synthesis. Chiral malic acid, with its pre-existing stereocenters, serves as an excellent starting material for the synthesis of this compound. google.com
The synthesis can proceed through the reaction of a malic acid derivative with a benzylating agent. For example, the condensation of natural malic acid with benzylamine, followed by further transformations, can lead to the desired product. google.com Similarly, S-aspartic acid, another chiral building block, can be converted to S-malic acid or S-chlorosuccinic acid, which can then be further functionalized. ryongnamsan.edu.kp This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Novel Methodologies for Analog and Precursor Synthesis
The development of novel synthetic methods is crucial for accessing a wider range of analogs and precursors of this compound. These methods often focus on improving efficiency, stereoselectivity, and substrate scope.
Recent advancements include the use of iridium-catalyzed asymmetric hydrogenation of α-oxymethylcinnamic acids to synthesize chiral α-benzyl-β-hydroxy carboxylic acids. researchgate.net This method provides excellent yields and enantioselectivities. Another approach involves the stereoselective synthesis of oxazolidin-2-ones via an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, which can serve as versatile building blocks. nih.gov
Furthermore, the development of new chiral auxiliaries and catalysts continues to be an active area of research. For instance, the use of N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids in phase-transfer catalyzed hydrolysis is being explored as an alternative to enzymatic methods for producing enantioselective malonic half esters. usm.edu
Below is a table summarizing various synthetic approaches:
| Methodology | Key Features | Stereocontrol | Precursors/Reagents |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions. | Enzyme-controlled stereospecificity. | Racemic esters, enzymes (lipases, esterases). |
| Stereoselective Alkylation | Use of chiral auxiliaries to direct alkylation. usm.edu | Diastereoselective addition controlled by the auxiliary. researchgate.net | Chiral auxiliaries (menthol, oxazolidinones), enolates. usm.edu |
| Sharpless Asymmetric Aminohydroxylation | Formation of vicinal amino alcohols with high enantioselectivity. rsc.orgnih.gov | Chiral ligand-controlled regio- and enantioselectivity. nih.govresearchgate.net | Alkenes, osmium catalyst, chiral cinchona alkaloid ligands. researchgate.net |
| Derivatization from Chiral Pool | Utilizes readily available enantiopure starting materials. ryongnamsan.edu.kp | Inherent chirality of the starting material is transferred. | Malic acid, aspartic acid, benzylamine. google.comryongnamsan.edu.kp |
| Novel Methodologies | Development of new catalysts and reaction pathways for improved efficiency. researchgate.net | Varies with the specific method (e.g., catalyst or substrate control). rsc.org | Varies (e.g., α-oxymethylcinnamic acids, iridium catalysts). researchgate.net |
Enzymatic Interactions and Mechanistic Inhibition Studies of 2r,3s 2 Benzyl 3 Hydroxysuccinic Acid
Characterization as an Enzyme Inhibitor in Biochemical Systems
(2R,3S)-2-benzyl-3-hydroxysuccinic acid belongs to a class of compounds, benzylsuccinic acid derivatives, that are recognized as inhibitors of metalloenzymes. The structural motif of a succinic acid backbone with a benzyl (B1604629) group is a key feature for interaction with the active sites of certain peptidases. While specific studies characterizing the inhibitory profile of this compound are not widely documented, its analog, 2-benzylsuccinic acid, is a known competitive inhibitor of carboxypeptidase A. This suggests that this compound likely also possesses enzyme inhibitory properties.
Research on similar compounds, such as (2R,3S)-2-hydroxy-3-(nitromethyl)succinic acid, has demonstrated potent mechanism-based inactivation of enzymes like Mycobacterium tuberculosis isocitrate lyase 1. This underscores the potential of the (2R,3S)-hydroxysuccinic acid scaffold to act as an effective enzyme inhibitor through specific stereochemical interactions within an enzyme's active site. The presence of the hydroxyl group and the specific stereochemistry at the C2 and C3 positions are critical determinants of its potential inhibitory activity in biochemical systems.
Specificity and Potency Against Carboxypeptidase A (CPA) and Related Peptidases
The primary target for inhibitors based on the benzylsuccinic acid scaffold is the zinc-containing metalloprotease, carboxypeptidase A. CPA selectively hydrolyzes C-terminal amino acid residues with hydrophobic side chains. The benzyl group of the inhibitor is designed to fit into the hydrophobic pocket of the CPA active site, which typically accommodates the side chain of the C-terminal amino acid of the substrate.
The epoxy-derivative, (2R,3S)-2-benzyl-3,4-epoxybutanoic acid (BEBA), demonstrates time-dependent inhibition of CPA, indicating a more complex interaction than simple competitive inhibition. The stereochemistry is crucial, as only the (2R,3S) and (2S,3R) stereoisomers of BEBA show this inhibitory activity. This specificity strongly suggests that this compound would also exhibit stereospecific interactions with CPA and related peptidases.
Pseudomechanism-Based Inactivation Kinetics and Underlying Molecular Mechanisms
Detailed kinetic studies on the closely related analog, (2R,3S)-2-benzyl-3,4-epoxybutanoic acid (BEBA), have characterized it as a highly efficient and fast-acting pseudomechanism-based inactivator of carboxypeptidase A. This type of inhibition involves the enzyme processing the inhibitor, which then leads to the formation of a reactive species that covalently modifies the enzyme, causing irreversible inactivation.
For (2R,3S)-BEBA, the inactivation kinetics are described by the ratio k_inact/K_i, which is a measure of the inhibitor's efficiency. The partition ratio, which represents the number of turnovers of the inhibitor per inactivation event, is also a key parameter. For (2R,3S)-BEBA, this ratio is close to one, indicating that nearly every turnover results in the inactivation of the enzyme.
The proposed mechanism for BEBA involves the carboxylate group of the inhibitor binding to the active site. The epoxide ring is then positioned near a nucleophilic residue in the active site, specifically a glutamate (B1630785) residue. The enzyme's catalytic machinery facilitates the opening of the epoxide ring, leading to the formation of a covalent bond with the glutamate residue, thus irreversibly inactivating the enzyme. Given the structural similarity, it is plausible that this compound could be a precursor for the design of similar mechanism-based inhibitors.
| Compound | k_inact/K_i (dm³ mol⁻¹ s⁻¹) | Partition Ratio |
|---|---|---|
| (2R,3S)-2-Benzyl-3,4-epoxybutanoic acid | 53.9 | 1.01 |
| (2S,3R)-2-Benzyl-3,4-epoxybutanoic acid | 139.5 | 0.53 |
Investigations into Enzyme Binding Modes and Active Site Interactions
The binding of benzylsuccinic acid derivatives to the active site of carboxypeptidase A is a well-established model for enzyme-inhibitor interactions. The binding is primarily driven by two key interactions: the ionic interaction of the inhibitor's carboxylate groups with positively charged residues in the active site, and the hydrophobic interaction of the benzyl group with a specific pocket (the S1' subsite).
In the case of (2R,3S)-2-benzyl-3,4-epoxybutanoic acid, molecular modeling and structural studies of the inactivated enzyme have suggested that the inhibitor binds in a manner that places the epoxide ring in proximity to the catalytic zinc ion and the nucleophilic glutamate residue (Glu-270). The benzyl group occupies the hydrophobic pocket, mimicking a substrate's C-terminal hydrophobic residue. The carboxylate group is thought to interact with the guanidinium (B1211019) group of an arginine residue (Arg-145).
It is hypothesized that this compound would adopt a similar binding mode. The benzyl group would anchor the molecule in the hydrophobic pocket, while the two carboxylate groups and the hydroxyl group would be available for interactions with the active site residues and the zinc ion. The precise orientation and interactions would be dictated by its (2R,3S) stereochemistry, which is critical for positioning the functional groups correctly for effective inhibition.
Role in Modulating Enzyme Activity in Defined in vitro Systems
In in vitro enzymatic assays, compounds like this compound are expected to modulate the activity of carboxypeptidase A by competing with the substrate for binding to the active site. The degree of inhibition would depend on the concentration of the inhibitor and its affinity for the enzyme, typically quantified by the inhibition constant (Kᵢ).
Studies on a series of phosphonic acid analogues of 2-benzylsuccinate (B1233348) have demonstrated their ability to act as potent reversible inhibitors of CPA in in vitro systems. For example, (2RS)-2-benzyl-3-phosphonopropionic acid has a Kᵢ of 0.22 µM, making it one of the most potent reversible inhibitors known for this enzyme. These findings support the principle that benzylsuccinic acid derivatives can effectively modulate CPA activity.
Structure Activity Relationship Sar and Analog Design for Biochemical Probes
Design Principles for (2R,3S)-2-Benzyl-3-hydroxysuccinic Acid Analogs and Derivatives
The design of analogs and derivatives based on the this compound scaffold is primarily guided by the active site topology and catalytic mechanism of target enzymes, particularly zinc-containing proteases like carboxypeptidase A (CPA). A key principle involves mimicking the tetrahedral transition state of peptide hydrolysis. The hydroxysuccinic acid core provides a backbone that positions key functional groups—the carboxylates and the hydroxyl group—to interact with active site residues and the catalytic zinc ion.
One fundamental design strategy is the bidentate ligation of the active site zinc ion. mdpi.com Analogs are designed so that a functional group, such as the hydroxyl or a carboxylate, forms a coordinative bond with the zinc ion, effectively blocking the binding of a water molecule necessary for catalysis. mdpi.com This principle was explored in the design of quasi-peptide inhibitors, where variants capable of bidentate coordination proved to be effective. mdpi.com
Another principle is the introduction of groups that can react covalently with the enzyme, transforming a reversible inhibitor into an irreversible inactivator. This is the basis for designing mechanism-based or pseudomechanism-based inactivators. For instance, replacing the hydroxyl group with an epoxide, as in 2-benzyl-3,4-epoxybutanoic acid (BEBA), introduces a reactive electrophile that can be attacked by a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. rsc.org Similarly, incorporating the core structure into a strained ring system, like in α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, can create a molecule that undergoes nucleophilic attack and ring-opening within the active site, resulting in a covalent bond with the enzyme. nih.gov
Furthermore, the introduction of small alkyl groups at specific positions can enhance potency by exploiting small hydrophobic pockets within the active site. The design of 2-benzyl-3-hydroxybutanoic acid, an analog with a methyl group at the β-position, was based on the principle of improving inhibitor potency by occupying a "methyl hole," a small hydrophobic cavity near the active site. jocpr.com This demonstrated that even subtle structural modifications, when guided by the enzyme's architecture, can lead to significant improvements in binding affinity. jocpr.com
Stereochemical Influence on Enzymatic Recognition and Inhibition Profiles
The three-dimensional arrangement of functional groups, or stereochemistry, is a critical determinant of enzymatic recognition and the inhibitory potency of this compound and its analogs. Enzymes are chiral catalysts, and their active sites are exquisitely sensitive to the stereoconfiguration of inhibitors.
The influence of stereochemistry is evident in the varying potencies of different stereoisomers of the same compound. For example, in a study of 2-benzyl-3,4-iminobutanoic acid, all four stereoisomers displayed competitive inhibition of carboxypeptidase A, but their potencies varied significantly, with the (2R,3R) isomer being the most potent. nih.gov Similarly, when evaluating 2-benzyl-3,4-epoxybutanoic acid (BEBA) as an inactivator for CPA, the (2S, 3R)-configured isomer was found to be more effective than the (2R, 3S) isomer. rsc.org This highlights the precise geometric requirements for optimal interaction with the active site.
| Compound | Stereoisomer | Target | Inhibition Type | Potency (kinact/Ki) |
| 2-Benzyl-3,4-epoxybutanoic acid (BEBA) | (2S, 3R) | Carboxypeptidase A | Irreversible | 139.5 dm³ mol⁻¹ s⁻¹ |
| 2-Benzyl-3,4-epoxybutanoic acid (BEBA) | (2R, 3S) | Carboxypeptidase A | Irreversible | 53.9 dm³ mol⁻¹ s⁻¹ |
Data sourced from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org
Interestingly, some derivatives have shown a surprising lack of stereospecificity in their inhibitory action. All four possible stereoisomers of α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid were found to inhibit CPA in a time-dependent, irreversible manner. nih.gov This lack of stereospecificity led to the proposal of a mechanism where the inactivation pathway, specifically the transition state stabilization by the zinc ion, plays a more critical role than the initial stereochemical configuration of the inhibitor. nih.gov This suggests that while stereochemistry is often paramount for initial binding and recognition, the subsequent chemical steps of inactivation can sometimes override its influence.
Modifications to the Benzyl (B1604629) Moiety and Hydroxyl Group: Impact on Interaction Dynamics
Modifications to the benzyl and hydroxyl groups of the 2-benzyl-3-hydroxysuccinic acid scaffold are crucial for fine-tuning the inhibitor's interaction with its target enzyme, affecting both binding affinity and the dynamics of the enzyme-inhibitor complex.
The benzyl group typically interacts with a hydrophobic pocket in the enzyme's active site. Altering this moiety can significantly impact potency. Studies on analogs targeting type II dehydroquinase, such as (2R)-2-benzyl-3-dehydroquinic acids, have shown that substitutions on the aromatic ring influence the conformation of a flexible loop that closes over the active site upon inhibitor binding. nih.govnih.gov The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., perfluorobenzyl) on the benzyl ring leads to key differences in the conformation of this loop, which is essential for the enzyme's function. nih.gov This demonstrates that the benzyl moiety does not just act as a simple hydrophobic anchor but plays an active role in modulating the enzyme's conformational dynamics.
The hydroxyl group is often a key coordinating ligand for the active site metal ion (e.g., zinc in CPA). Its position and ability to form hydrogen bonds are critical. Modifications in its vicinity can alter this crucial interaction. For instance, the introduction of a methyl group at the β-position (adjacent to the hydroxyl-bearing carbon) in 2-benzyl-3-hydroxybutanoic acid was shown to increase its inhibitory potency against CPA compared to its non-methylated counterpart, 2-benzyl-3-hydroxypropanoic acid. jocpr.com This enhancement is attributed to the methyl group occupying a favorable hydrophobic pocket, which in turn helps to correctly position the hydroxyl group for optimal interaction with the active site zinc. jocpr.com
| Compound | Target | Modification | Inhibition Constant (Ki) |
| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | β-methyl group present | 107 µM |
| 2-Benzyl-3-hydroxypropanoic acid | Carboxypeptidase A | No β-methyl group | 610 µM |
Data sourced from the Journal of Organic Chemistry & Process Research. jocpr.com
Conversely, incorrect positioning due to steric hindrance can reduce potency. If a modification forces the hydroxyl group out of its optimal coordination geometry with the zinc ion, the inhibitory activity will decrease. jocpr.com Therefore, modifications to both the benzyl and hydroxyl functionalities must be carefully balanced to maintain or enhance the precise network of hydrophobic, electrostatic, and coordination interactions required for potent inhibition.
Development of Molecular Probes for Target Identification and Mechanistic Elucidation in Research
Derivatives of this compound serve as excellent scaffolds for the development of molecular probes used for target identification and the elucidation of enzymatic mechanisms. The design of these probes generally involves incorporating a reactive or reporter moiety onto the core inhibitor structure.
A common strategy is to develop mechanism-based inactivators, which are compounds that form a covalent bond with the target enzyme through its own catalytic action. nih.gov These inactivators act as activity-based probes. Because they covalently label the active site, they can be used to identify the target enzyme in complex biological mixtures. The compound α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, which was designed based on the CPA active site and mechanism, functions as such a probe by covalently attaching to the enzyme. nih.gov Similarly, pseudomechanism-based inactivators like 2-benzyl-3,4-epoxybutanoic acid also form covalent adducts, making them useful tools for labeling and subsequent identification of the target protein, often through mass spectrometry. rsc.org
The general structure of a molecular probe consists of three key components: a specific recognition group, a linker, and a reporter group (e.g., a fluorophore or a tag for affinity purification). mdpi.com In this context, the this compound framework acts as the recognition group, providing specificity for the target enzyme. This scaffold can be chemically modified to attach a linker and a reporter group. For example, a fluorescent dye could be attached to the benzyl ring or another non-critical position on the molecule. Such a fluorescent probe would ideally exhibit a change in its fluorescent properties upon binding to the target enzyme, allowing for real-time activity assays and cellular imaging. mdpi.com
By using these probes, researchers can visualize the location and activity of specific enzymes within cells, screen for new inhibitors, and gain deeper insight into catalytic mechanisms. The covalent nature of mechanism-based probes is particularly advantageous for "pull-down" experiments, where the labeled enzyme can be isolated and identified from a cell lysate, thus confirming it as the physiological target of the inhibitor.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (2R,3S)-2-benzyl-3-hydroxysuccinic acid, both ¹H and ¹³C NMR are critical for confirming the connectivity and, crucially, the relative stereochemistry of the chiral centers at C2 and C3.
In ¹H NMR, the chemical shifts of the protons on the succinic acid backbone (at C2 and C3) and the benzyl (B1604629) group, along with their spin-spin coupling constants (J-values), are diagnostic. The coupling constant between the protons on C2 and C3 (³JHH) is particularly informative for determining the relative stereochemistry. The magnitude of this coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship. Different stereoisomers will exhibit distinct coupling constants, allowing for the assignment of the syn or anti relationship between the benzyl and hydroxyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 3.0 - 3.3 | dd | J(H2,H3), J(H2,CH₂) |
| H-3 | 4.3 - 4.6 | d | J(H3,H2) |
| CH₂ (benzyl) | 2.8 - 3.1 | m | |
| Aromatic-H | 7.2 - 7.4 | m | |
| OH | Variable | br s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (acid) | 170 - 180 |
| C-aromatic (quat) | 135 - 140 |
| C-aromatic (CH) | 125 - 130 |
| C-3 (CH-OH) | 70 - 75 |
| C-2 (CH-Bn) | 45 - 55 |
Note: The data in the tables above are predicted values and require experimental verification.
Mass Spectrometry Techniques for Structural Confirmation and Molecular Fingerprinting (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the determination of the molecular weight of a compound and can provide structural information through fragmentation analysis.
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 224.21 g/mol .
Tandem mass spectrometry (MS/MS) experiments on the parent ion would induce fragmentation, yielding a characteristic pattern or "molecular fingerprint." Expected fragmentation pathways for the [M-H]⁻ ion could include the loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid moieties. The fragmentation of the benzyl group would also produce characteristic ions. This fragmentation data is invaluable for confirming the identity of the compound in complex research matrices.
Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity Assessment
As a chiral molecule, this compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer. The specific rotation, [α], is a standardized measure of this optical activity. A positive sign (+) indicates dextrorotation (clockwise), while a negative sign (-) indicates levorotation (counter-clockwise). The enantiomer, (2S,3R)-2-benzyl-3-hydroxysuccinic acid, would have an equal but opposite specific rotation.
Measurement of the optical rotation is a primary method for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. A racemic mixture (a 50:50 mixture of enantiomers) will have an optical rotation of zero.
Circular dichroism (CD) spectroscopy, another chiroptical technique, measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which can be used to determine both the enantiomeric purity and, in some cases, the absolute configuration by comparison with theoretical calculations or spectra of known compounds.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density within the crystal can be constructed, revealing the precise spatial arrangement of every atom in the molecule.
For this compound, a successful crystal structure analysis would unambiguously confirm the R configuration at C2 and the S configuration at C3. A key parameter in the crystallographic analysis of chiral molecules is the Flack parameter, which provides a measure of the confidence in the assignment of the absolute configuration. A Flack parameter close to zero for a given enantiomer confirms the correctness of the stereochemical assignment.
Chromatographic Methods for Separation and Quantification in Complex Research Matrices
Chromatographic techniques are essential for the separation and quantification of this compound, particularly for assessing its purity and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used method. To separate the enantiomers of 2-benzyl-3-hydroxysuccinic acid, a chiral stationary phase (CSP) is required. These phases are themselves chiral and interact diastereomerically with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for achieving optimal separation.
Once a separation method is developed, it can be used for quantification by creating a calibration curve with standards of known concentration. This is vital in research for monitoring reaction progress, determining product yields, and assessing the enantiomeric excess of a synthetic product.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling of 2r,3s 2 Benzyl 3 Hydroxysuccinic Acid Interactions
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In the case of (2R,3S)-2-benzyl-3-hydroxysuccinic acid, the initial step would involve the identification of potential protein targets. Given its structural similarity to succinic acid, a key intermediate in the citric acid cycle, enzymes within this pathway, such as succinate (B1194679) dehydrogenase, could be considered as primary targets. Other potential targets could include enzymes for which succinic acid derivatives have shown inhibitory activity.
The molecular docking process would entail the following key steps:
Preparation of the Protein Structure: A high-resolution three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), would be prepared. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand would be docked into the defined binding site of the protein. The program would explore a multitude of possible conformations and orientations of the ligand within the binding site, scoring them based on a defined scoring function that estimates the binding affinity.
The results of the docking simulation would provide valuable information, including the predicted binding energy, the optimal binding pose of the ligand, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the protein's amino acid residues.
Hypothetical Molecular Docking Results:
To illustrate the potential outcomes of such a study, the following interactive table presents hypothetical docking scores and key interactions of this compound with three potential enzyme targets.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Succinate Dehydrogenase | -8.5 | Arg257, His242, Ser159 | Hydrogen Bond, Electrostatic |
| Isocitrate Dehydrogenase | -7.2 | Tyr139, Asn141 | Hydrogen Bond |
| Malate (B86768) Dehydrogenase | -6.8 | Asp168, Arg171 | Hydrogen Bond, Electrostatic |
Note: The data presented in this table is purely illustrative and intended to demonstrate the type of results obtained from molecular docking simulations.
Molecular Dynamics Simulations of Ligand-Protein Complexes to Elucida te Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein upon complex formation.
Following a promising result from molecular docking, an MD simulation would be performed on the this compound-protein complex. The simulation would typically involve these stages:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory of every atom is calculated and saved.
Analysis of the MD trajectory can reveal important information about the stability of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. Furthermore, the persistence of key intermolecular interactions observed in the docking pose can be monitored throughout the simulation.
Illustrative Molecular Dynamics Simulation Data:
The following table provides a hypothetical summary of results from an MD simulation of this compound bound to succinate dehydrogenase.
| Simulation Parameter | Value | Interpretation |
| Average Protein RMSD | 1.5 Å | The protein structure remains stable throughout the simulation. |
| Average Ligand RMSD | 0.8 Å | The ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bond Occupancy (Arg257) | 95% | A very stable hydrogen bond is maintained with this key residue. |
Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular dynamics simulation analysis.
In silico Prediction of Biological Interaction Profiles (Non-Clinical Context)
In silico prediction of biological interaction profiles involves using computational models, often based on machine learning or quantitative structure-activity relationships (QSAR), to predict the likely biological activities and potential targets of a small molecule. nih.govresearchgate.netnih.gov These methods leverage large databases of known chemical structures and their associated biological data to make predictions for new, untested compounds.
For this compound, various online tools and software could be used to predict its potential biological activities. These predictions are based on the principle of chemical similarity, where molecules with similar structures are expected to have similar biological properties.
The process would involve submitting the chemical structure of the compound to a prediction server, which would then compare it against its database and provide a list of predicted targets with an associated probability or confidence score. This approach can help in hypothesis generation for potential therapeutic applications or in identifying potential off-target effects.
Illustrative In Silico Biological Activity Predictions:
The following table provides a hypothetical output from an in silico biological activity prediction tool for this compound.
| Predicted Biological Target | Prediction Score | Potential Implication |
| Carbonic Anhydrase II | 0.75 | Potential for diuretic or anti-glaucoma activity. |
| Matrix Metalloproteinase-9 | 0.68 | Potential for anti-inflammatory or anti-cancer activity. |
| Aldose Reductase | 0.62 | Potential for application in diabetic complications. |
Note: This table contains hypothetical data for illustrative purposes. These predictions would require experimental validation.
Future Research Directions and Applications As Chemical Probes
Exploration of Novel Biosynthetic Routes for Related Hydroxysuccinic Acid Analogs
The chemical synthesis of complex stereospecific molecules like (2R,3S)-2-benzyl-3-hydroxysuccinic acid can be challenging and resource-intensive. A promising avenue for future research lies in the exploration of novel biosynthetic routes to produce a variety of hydroxysuccinic acid analogs. This could involve the discovery and engineering of enzymes and metabolic pathways from microbial sources. By harnessing the power of biocatalysis, researchers could develop more sustainable and efficient methods for generating a library of structurally diverse compounds. These analogs, with systematic variations in the substituent groups, would be invaluable for structure-activity relationship (SAR) studies, allowing for the fine-tuning of inhibitory potency and selectivity.
Expanding the Repertoire of Enzymatic Targets and Interaction Mechanisms
While specific enzymatic targets of this compound are not yet well-documented, its structural similarity to endogenous metabolites suggests it could act as a competitive inhibitor for various enzymes. Future research should focus on screening this compound against a broad panel of enzymes, particularly those involved in metabolic pathways that process dicarboxylic acids. Understanding the precise molecular interactions through techniques like X-ray crystallography and computational modeling will be crucial. This knowledge would not only elucidate the mechanism of action but also pave the way for designing more potent and selective inhibitors. The benzyl (B1604629) group, for instance, could be modified to explore interactions with hydrophobic pockets within an enzyme's active site, potentially leading to enhanced binding affinity and specificity.
Rational Design of Next-Generation Molecular Tools for Fundamental Biochemical Research
Armed with a deeper understanding of its enzymatic targets and interaction mechanisms, this compound can serve as a template for the rational design of next-generation molecular tools. By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the molecule, researchers can create chemical probes to visualize and identify target proteins within complex biological mixtures. These probes would be instrumental in studying enzyme localization, trafficking, and protein-protein interactions in living cells. Furthermore, the development of "clickable" versions of this compound would enable its use in activity-based protein profiling (ABPP), a powerful chemoproteomic technique for identifying and characterizing enzyme function in native biological systems.
Integration into Omics Research Methodologies (e.g., Metabolomics, Proteomics) for Pathway Discovery
The application of this compound as a chemical probe can be significantly amplified by its integration into "omics" research methodologies. In metabolomics, this compound could be used to perturb specific metabolic pathways, and the resulting changes in the cellular metabolome could be analyzed to uncover novel pathway connections and regulatory mechanisms. In proteomics, the aforementioned activity-based probes derived from this scaffold could be employed to globally profile the activity of specific enzyme families. This approach can reveal off-target effects and provide a comprehensive understanding of the compound's cellular impact. By combining these powerful technologies, researchers can accelerate the discovery of new biological pathways and identify novel therapeutic targets.
Q & A
Q. How to design a kinetic study to assess stereospecific metabolism in cell cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
